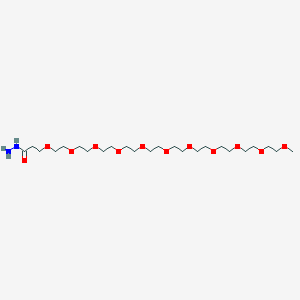
m-PEG11-Hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-PEG11-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG11-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
m-PEG11-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in various chemical syntheses .
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from reactions involving this compound are hydrazones, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
m-PEG11-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of bioconjugates and other functionalized materials.
作用机制
m-PEG11-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
m-PEG4-Hydrazide: A shorter PEG-based linker with similar applications in PROTAC synthesis.
m-PEG8-Hydrazide: Another PEG-based linker with intermediate chain length.
Uniqueness
m-PEG11-Hydrazide is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring enhanced hydrophilicity and reduced steric hindrance .
属性
分子式 |
C24H50N2O12 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C24H50N2O12/c1-28-4-5-30-8-9-32-12-13-34-16-17-36-20-21-38-23-22-37-19-18-35-15-14-33-11-10-31-7-6-29-3-2-24(27)26-25/h2-23,25H2,1H3,(H,26,27) |
InChI 键 |
JUAZSRDFBATCBM-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)




![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)






